Cas no 1334495-27-0 (tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate)
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
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- MDL: MFCD20232780
- Inchi: 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-13)6-9(12)7-14/h9H,4-8,13H2,1-3H3
- InChI Key: KRLUHUHTEQKZGN-UHFFFAOYSA-N
- SMILES: C12C(CN)(C1)CCN(C(OC(C)(C)C)=O)C2
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A395192-250mg |
tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1334495-27-0 | 98% | 250mg |
$866.0 | 2024-04-24 | |
| Chemenu | CM494305-250mg |
tert-Butyl6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1334495-27-0 | 98% | 250mg |
$859 | 2022-06-13 | |
| eNovation Chemicals LLC | Y1096734-250mg |
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1334495-27-0 | 97% | 250mg |
$1055 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1096734-100mg |
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1334495-27-0 | 97% | 100mg |
$700 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1096734-1g |
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1334495-27-0 | 97% | 1g |
$1755 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1096734-500mg |
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1334495-27-0 | 97% | 500mg |
$1405 | 2025-02-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2818-100mg |
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1334495-27-0 | 97% | 100mg |
¥2693.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2818-250mg |
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1334495-27-0 | 97% | 250mg |
¥4302.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2818-500mg |
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1334495-27-0 | 97% | 500mg |
¥7167.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2818-1g |
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1334495-27-0 | 97% | 1g |
¥10751.0 | 2024-04-24 |
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Suppliers
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate: A Comprehensive Overview
The compound tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, with the CAS number 1334495-27-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure, which includes a bicyclo[4.1.0]heptane framework, and its functional groups, including an amino methyl group and a tert-butyl ester moiety. These features make it a versatile molecule with potential applications in drug design and material science.
Recent studies have highlighted the importance of bicyclic compounds like tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate in the development of bioactive molecules. The bicyclo[4.1.0]heptane system is particularly interesting due to its rigidity and potential for inducing specific stereochemical interactions, which are crucial in drug-target binding. Researchers have explored the synthesis of this compound through various routes, including ring-closing metathesis and stepwise cyclization, to optimize its production efficiency and purity.
The presence of an amino methyl group in the molecule adds functionality, enabling it to participate in various chemical reactions such as amidation and alkylation. This makes it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates. For instance, recent research has focused on using this compound as a building block for creating bioconjugates with enhanced stability and targeting capabilities.
In terms of applications, tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has shown promise in the field of drug delivery systems. Its unique structure allows for the incorporation of additional functional groups, enabling the creation of nanocarriers with tailored properties for delivering therapeutic agents to specific tissues or cells. Additionally, its compatibility with various coupling reactions makes it a candidate for use in bioorthogonal chemistry, where it can be used to study molecular interactions in living systems.
The synthesis and characterization of this compound have been extensively documented in recent scientific literature, with researchers employing advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. These studies have also provided insights into its thermal stability and reactivity under different conditions, which are essential for its practical applications.
In conclusion, tert-butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate represents a significant advancement in organic chemistry, offering a versatile platform for the development of novel compounds with potential applications in medicine and materials science. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.
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